2-(5,5-Difluorooxan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5,5-difluorooxan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWOESJJHBVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Difluorooxan-2-yl)acetic acid typically involves the reaction of difluorooxane derivatives with acetic acid under controlled conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The reaction mixture is cooled using an ice bath, and the reagents are added dropwise to ensure controlled reaction rates. After the addition is complete, the mixture is gradually warmed to room temperature and stirred overnight to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Difluorooxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The difluorooxane ring allows for substitution reactions where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-(5,5-Difluorooxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5,5-Difluorooxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluorooxane ring structure allows it to engage in unique interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Ring System and Substituents :
- The 5,5-difluorooxane ring in the target compound provides conformational rigidity and electronegativity, which may improve binding to polar enzyme pockets compared to the tetrahydrofuran ring in the dimethyl-oxo analog .
- The difluorophenyl amide compound lacks a cyclic ether but introduces an aromatic system, favoring interactions with hydrophobic or aromatic residues in biological targets .
In contrast, the dimethyl groups in the tetrahydrofuran analog contribute to steric bulk and lipophilicity .
Synthetic Utility: The target compound’s acetic acid moiety allows for straightforward derivatization via coupling reactions (e.g., EDC/HOBt-mediated amide formation, as described in ), whereas the indolinone derivative requires more complex multistep synthesis due to its fused aromatic system .
Biological Relevance: The indolinone and difluorophenyl amide compounds are more likely to exhibit direct bioactivity (e.g., enzyme inhibition) due to their planar or aromatic pharmacophores. The target compound may serve as a fluorinated scaffold for prodrugs or covalent modifiers .
Research Findings and Data Validation
Structural characterization of these compounds relies heavily on crystallographic tools such as SHELXL , which has been widely used for refining small-molecule structures . For example, the oxane ring conformation in this compound could be validated using SHELXL’s robust refinement algorithms, ensuring accurate bond-length and angle measurements . Additionally, synthetic protocols for analogous compounds (e.g., fluorouracil derivatives ) highlight the importance of coupling reagents like EDC·HCl and HOBt, which may be applicable to derivatizing the target compound.
Biological Activity
2-(5,5-Difluorooxan-2-yl)acetic acid, with the CAS number 2290004-29-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a difluorinated oxane ring and an acetic acid functional group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of acetic acid can inhibit the growth of various bacterial strains, suggesting a potential for this compound to act against microbial infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, flavonoid derivatives have demonstrated significant antitumor effects by modulating immune responses and cytokine production .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on related compounds showed efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential of acetic acid derivatives in treating infections .
- Anticancer Studies : In vitro studies demonstrated that compounds with similar structural motifs could significantly reduce cell viability in various cancer cell lines through apoptosis induction .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(5,5-Difluorooxan-2-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via oxidation of ethyl 2-(5,5-difluorooxan-2-yl)acetate using Jones reagent (CrO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation. Alternatively, nucleophilic substitution of fluorinated oxane precursors with chloroacetic acid derivatives in DMF at 80°C yields the target compound. Optimization requires monitoring via TLC and adjusting stoichiometry to minimize byproducts like difluorooxane dimers .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -120 to -150 ppm for CF₂ groups). ¹H/¹³C NMR resolves the oxane ring and acetic acid moiety .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS in negative ion mode detect trace impurities (e.g., unreacted precursors) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, F, and O (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., conflicting ¹⁹F NMR shifts) be resolved during structural elucidation?
- Methodology : Contradictions often arise from solvent polarity or dynamic conformational changes in the oxane ring. Use variable-temperature NMR (VT-NMR) to probe ring-flipping dynamics. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR shifts and compare with experimental data to identify dominant conformers .
Q. What strategies optimize the compound’s stability in aqueous media for biological assays?
- Methodology : The acetic acid moiety is prone to hydrolysis under basic conditions. Buffer systems (pH 4–6) with co-solvents like DMSO (≤10% v/v) enhance stability. Lyophilization with cryoprotectants (trehalose or mannitol) preserves integrity for long-term storage. Monitor degradation via UPLC-MS every 24 hours .
Q. How does the substitution pattern of the oxane ring influence biological activity in enzyme inhibition studies?
- Methodology : Compare this compound with analogs (e.g., 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid) using:
- Enzyme Kinetics : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2).
- Molecular Docking : AutoDock Vina simulations reveal steric and electronic effects of fluorine placement on binding affinity .
Q. What crystallographic challenges arise during single-crystal X-ray diffraction analysis, and how are they addressed?
- Methodology : The compound’s flexibility complicates crystal growth. Use slow vapor diffusion (hexane/EtOAc) to obtain suitable crystals. SHELXL refinement with anisotropic displacement parameters for fluorine atoms improves accuracy. Twinning or disorder in the oxane ring requires merging datasets from multiple crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
